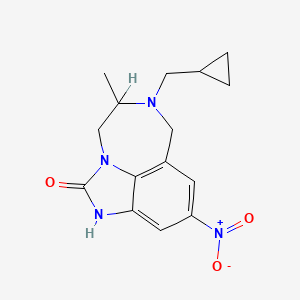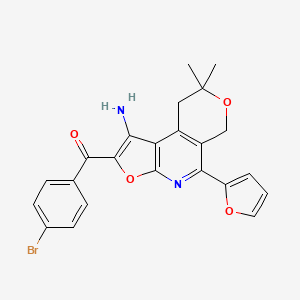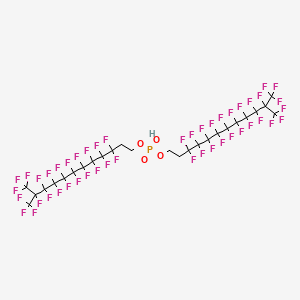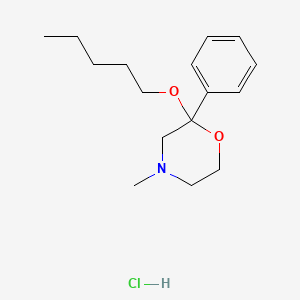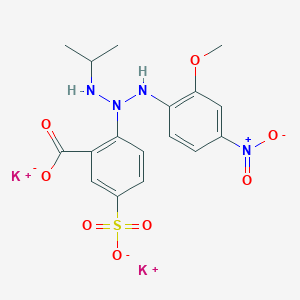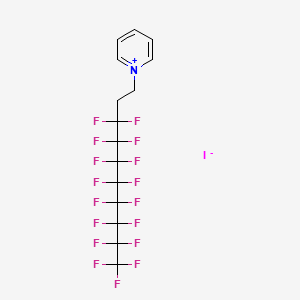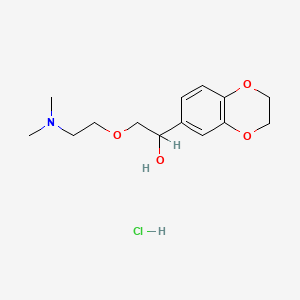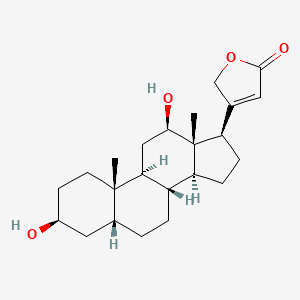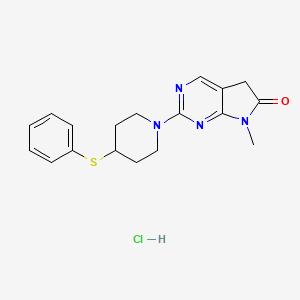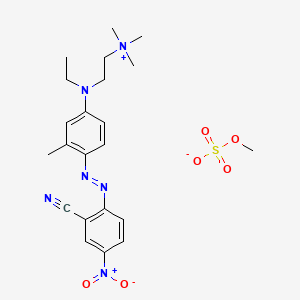
1,4-Bis(3'-morpholinopropyl-1'-yl-1')benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,4-Bis(3’-morfolinopropil-1’-il-1’)benceno es un compuesto orgánico caracterizado por la presencia de dos grupos morfolina unidos a un anillo de benceno a través de enlaces propilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 1,4-Bis(3’-morfolinopropil-1’-il-1’)benceno generalmente implica la reacción de 1,4-dibromobenceno con morfolina en presencia de una base. La reacción procede a través de un mecanismo de sustitución nucleófila, donde los átomos de bromo son reemplazados por grupos morfolina. La reacción generalmente se lleva a cabo en un solvente aprótico polar como el dimetilsulfóxido (DMSO) a temperaturas elevadas para facilitar el proceso de sustitución .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El 1,4-Bis(3’-morfolinopropil-1’-il-1’)benceno puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos morfolina pueden oxidarse para formar N-óxidos.
Reducción: El compuesto puede reducirse para formar aminas secundarias.
Sustitución: El anillo de benceno puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrófila se pueden llevar a cabo utilizando reactivos como bromo o ácido nítrico en condiciones ácidas.
Productos principales:
Oxidación: N-óxidos de los grupos morfolina.
Reducción: Aminas secundarias.
Sustitución: Derivados halogenados o nitrados del anillo de benceno.
Aplicaciones Científicas De Investigación
El 1,4-Bis(3’-morfolinopropil-1’-il-1’)benceno tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 1,4-Bis(3’-morfolinopropil-1’-il-1’)benceno depende de su aplicación específica. En química de coordinación, los grupos morfolina pueden coordinarse con iones metálicos, formando complejos estables. Estos complejos pueden exhibir propiedades catalíticas o electrónicas únicas debido a la interacción entre el centro metálico y el ligando . En sistemas biológicos, el compuesto puede interactuar con objetivos moleculares específicos, como enzimas o receptores, a través de enlaces de hidrógeno o interacciones hidrofóbicas, lo que lleva a la modulación de su actividad .
Compuestos similares:
1,4-Bis(1H-bencimidazol-2-il)benceno: Este compuesto tiene grupos benzimidazol en lugar de grupos morfolina y exhibe diferentes químicas de coordinación y actividades biológicas.
1,4-Bis(hexatriinil)benceno: Este compuesto contiene grupos hexatriinil, lo que lleva a propiedades de polimerización únicas y aplicaciones en ciencia de materiales.
2,5-Disustituidos 1,4-Bis(4,5-difenil-1H-imidazol-2-il)bencenos: Estos compuestos tienen grupos imidazol y se estudian por sus propiedades electroquímicas.
Singularidad: El 1,4-Bis(3’-morfolinopropil-1’-il-1’)benceno es único debido a la presencia de grupos morfolina, que imparten reactividad química específica y propiedades de coordinación. Los enlaces propilo proporcionan flexibilidad, lo que permite que el compuesto adopte diversas conformaciones e interactúe con diferentes objetivos moleculares.
Comparación Con Compuestos Similares
1,4-Bis(1H-benzimidazol-2-yl)benzene: This compound has benzimidazole groups instead of morpholine groups and exhibits different coordination chemistry and biological activities.
1,4-Bis(hexatriynyl)benzene: This compound contains hexatriynyl groups, leading to unique polymerization properties and applications in materials science.
2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzenes: These compounds have imidazole groups and are studied for their electrochemical properties.
Uniqueness: 1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene is unique due to the presence of morpholine groups, which impart specific chemical reactivity and coordination properties. The propyl linkers provide flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Propiedades
Número CAS |
7119-45-1 |
|---|---|
Fórmula molecular |
C20H32N2O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
4-[3-[4-(3-morpholin-4-ylpropyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C20H32N2O2/c1(9-21-11-15-23-16-12-21)3-19-5-7-20(8-6-19)4-2-10-22-13-17-24-18-14-22/h5-8H,1-4,9-18H2 |
Clave InChI |
SKWQXGGBGFIPEI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCC2=CC=C(C=C2)CCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



